5-tert-Butyl-2-methoxybenzenesulfonyl chloride
Overview
Description
The compound "5-tert-Butyl-2-methoxybenzenesulfonyl chloride" is not directly studied in the provided papers. However, the papers do provide insights into the behavior of structurally related compounds, which can be useful for understanding the chemical properties and reactivity of the compound . The first paper investigates the electrochemical oxidation of 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde in methanol, which are structurally related to the target compound due to the presence of tert-butyl and methoxy groups . The second paper discusses the degradation pathway of 2,5-di-tert-butyl-1,4-dimethoxybenzene, which shares the tert-butyl and methoxy substituents with the compound of interest .
Synthesis Analysis
While the synthesis of "5-tert-Butyl-2-methoxybenzenesulfonyl chloride" is not explicitly described in the provided papers, the electrochemical study in the first paper suggests that methoxylation reactions can be performed under controlled conditions, which might be applicable to the synthesis of methoxy-substituted benzenesulfonyl chlorides . The second paper does not provide direct information on synthesis but indicates the stability of tert-butyl and methoxy groups under certain conditions, which could be relevant for the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of "5-tert-Butyl-2-methoxybenzenesulfonyl chloride" would include a benzene ring substituted with a tert-butyl group, a methoxy group, and a sulfonyl chloride group. The papers do not provide a direct analysis of this compound's structure but studying the behavior of related compounds with tert-butyl and methoxy groups can give insights into the steric and electronic effects these substituents might have on the benzene ring .
Chemical Reactions Analysis
The first paper indicates that 4-tert-butylcatechol undergoes an electrochemical methoxylation to form a methoxyquinone . This suggests that the tert-butyl group can withstand electrochemical conditions that might be relevant for the chemical reactions of "5-tert-Butyl-2-methoxybenzenesulfonyl chloride". The second paper's discussion on the degradation pathway of a related compound implies that the methoxy groups are susceptible to decomposition under high potential conditions . This could be relevant for understanding the chemical stability of the sulfonyl chloride compound under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-tert-Butyl-2-methoxybenzenesulfonyl chloride" are not discussed in the provided papers. However, the presence of tert-butyl and methoxy groups typically confers increased hydrophobicity and steric bulk to the molecule, which can affect its solubility and reactivity . The sulfonyl chloride group is a good leaving group and is reactive towards nucleophiles, which would be an important consideration in the compound's reactivity profile.
Scientific Research Applications
Catalysis and Organic Synthesis
- 5-tert-Butyl-2-methoxybenzenesulfonyl chloride has been used in the field of organic synthesis. For instance, N-tert-Butylbenzenesulfenamide-catalyzed oxidation of alcohols to carbonyl compounds was efficiently carried out using N-chlorosuccinimide in the coexistence of potassium carbonate and molecular sieves, indicating the involvement of sulfonyl chloride derivatives in catalytic oxidation processes (Matsuo et al., 2003).
Polymer Science
- In polymer science, 5-tert-Butyl-2-methoxybenzenesulfonyl chloride has been used in the synthesis of high molecular weight poly(arylene ether ketone)s containing pendant tertiary butyl groups. This study explored the impact of molecular structure on the physical, thermal, mechanical, and adhesion properties of the polymers (Yıldız et al., 2001).
Analytical Chemistry and Sensor Technology
- The compound has applications in the development of sensor technology. For instance, poly(vinyl chloride)-based membranes of salen ligands containing tert-butyl groups were explored as cobalt(II) selective electrodes. This study showcased the potential of these compounds in the fabrication of sensitive and selective sensors for metal ions (Bandi et al., 2011).
Energy Storage and Battery Technology
- In the realm of energy storage and battery technology, derivatives of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride have been studied for their potential in overcharge protection of lithium-ion batteries. The stability and redox shuttle properties of these compounds play a crucial role in enhancing the safety and efficiency of battery systems (Zhang et al., 2010).
Safety And Hazards
This compound is classified as an irritant and is harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-tert-butyl-2-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-11(2,3)8-5-6-9(15-4)10(7-8)16(12,13)14/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKJABSTFRSIQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30528045 | |
Record name | 5-tert-Butyl-2-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30528045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-2-methoxybenzenesulfonyl chloride | |
CAS RN |
88041-83-2 | |
Record name | 5-tert-Butyl-2-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30528045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-tert-butyl-2-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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